hCAIX-IN-12

Description

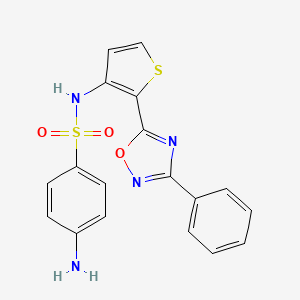

The compound 4-amino-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzenesulfonamide is a sulfonamide derivative featuring a thiophene ring fused with a 1,2,4-oxadiazole moiety. Its structure includes:

- A benzenesulfonamide core with a para-amino group (-NH₂) at the 4-position.

- A thiophene ring substituted at the 3-position with the sulfonamide group and at the 2-position with a 3-phenyl-1,2,4-oxadiazole heterocycle.

The thiophene ring contributes to π-π stacking interactions in biological targets.

Properties

Molecular Formula |

C18H14N4O3S2 |

|---|---|

Molecular Weight |

398.5 g/mol |

IUPAC Name |

4-amino-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzenesulfonamide |

InChI |

InChI=1S/C18H14N4O3S2/c19-13-6-8-14(9-7-13)27(23,24)22-15-10-11-26-16(15)18-20-17(21-25-18)12-4-2-1-3-5-12/h1-11,22H,19H2 |

InChI Key |

BKPTXQBGBXVYFW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)NS(=O)(=O)C4=CC=C(C=C4)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzenesulfonamide typically involves multi-step organic reactions. One common method includes the cyclodehydration of N-[(2-aminobenzoyl)oxy]benzimidamide in the presence of a base such as sodium hydroxide in dimethyl sulfoxide (DMSO) at ambient temperature . This reaction forms the oxadiazole ring, which is a key structural component of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

4-amino-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzenesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.

Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 4-amino-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

a) 2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-phenylthiophene-3-sulfonamide ()

- Structural Differences: The oxadiazole is substituted with a 1,3-benzodioxole group instead of phenyl. The sulfonamide nitrogen is methyl- and phenyl-substituted (N-methyl-N-phenyl) instead of para-amino-substituted.

- Implications: The benzodioxole group may enhance lipophilicity and alter binding to aromatic receptors.

b) 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzoic Acid ()

- Structural Differences :

- Replaces the thiophene-sulfonamide with a benzoic acid group.

- The absence of the thiophene ring may reduce π-π interactions in hydrophobic binding pockets .

Sulfonamide-Based Hybrids

a) Sulfamethoxazole-4-Thiazolidinone Hybrids ()

- Structural Differences: Features a thiazolidinone ring instead of oxadiazole. The sulfonamide is linked to a 5-methylisoxazole group.

- The isoxazole group may confer different metabolic stability compared to oxadiazole .

b) N-(4-butylphenyl)-2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide ()

- Structural Differences :

- Replaces oxadiazole with a 1,2,4-triazole ring.

- Includes a chlorophenyl substituent and a butylphenyl-acetamide chain.

- Implications: Triazoles often exhibit antifungal activity, suggesting divergent biological targets.

Research Implications and Gaps

- Structural Optimization: The amino group in the target compound enhances solubility and hydrogen bonding, but its metabolic stability compared to N-alkylated analogues (e.g., ) requires further study.

- Biological Screening: Limited data on the target compound’s activity necessitate comparative assays with analogues (e.g., antimicrobial, COX inhibition).

- Synthetic Routes : Cyclocondensation methods () could be adapted for scalable synthesis of the target compound .

Q & A

Q. How do crystallographic data and NMR spectroscopy resolve ambiguities in tautomeric forms of the oxadiazole-thiophene core?

- Methodological Answer :

- X-ray crystallography : Determines the dominant tautomer in the solid state (e.g., 1,2,4-oxadiazole vs. 1,3,4-oxadiazole).

- Dynamic NMR in DMSO-d₆ : Monitors tautomeric equilibria at variable temperatures.

- DFT calculations (e.g., Gaussian 16) to predict energetically favorable tautomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.